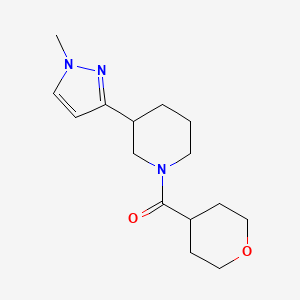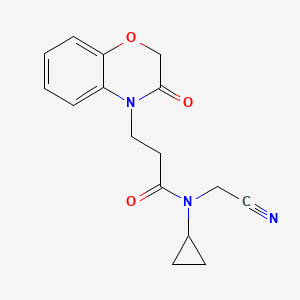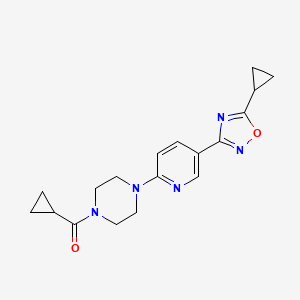![molecular formula C12H12F3N3O2 B2359835 4-Acetyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380143-35-9](/img/structure/B2359835.png)
4-Acetyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an acetyl group, a trifluoromethyl-substituted pyridine ring, and a piperazin-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Piperazine Ring: : The piperazine ring can be synthesized through the reaction of a diamine with a suitable electrophile. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines .
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
-
Acetylation: : The final step involves the acetylation of the piperazine derivative using acetic anhydride or acetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the acetyl or trifluoromethyl groups can be replaced by other functional groups using suitable nucleophiles .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-Acetyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been explored for various scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis .
-
Biology: : It has been studied for its potential biological activities, including antimicrobial and anticancer properties .
-
Medicine: : The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways .
-
Industry: : It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 4-Acetyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been observed to increase phosphorylation of H2AX in MCF-7 cells, indicating its potential role in DNA damage response and repair pathways . The compound may also interact with other cellular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: A structurally similar compound with a piperazine ring and a trifluoromethyl-substituted pyridine ring.
4-Hydroxy-2-quinolones: Compounds with a similar heterocyclic structure and potential biological activities.
Imidazole Containing Compounds: Compounds with similar synthetic routes and therapeutic potential.
Uniqueness
4-Acetyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazin-2-one moiety contributes to its potential biological activities .
Propriétés
IUPAC Name |
4-acetyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2/c1-8(19)17-4-5-18(11(20)7-17)9-2-3-16-10(6-9)12(13,14)15/h2-3,6H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZAKNZVJSLDRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(C(=O)C1)C2=CC(=NC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359752.png)



![1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2359758.png)
![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2359760.png)
![N-(2,5-difluorophenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2359761.png)
![N-(2-ethyl-6-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2359762.png)
![N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide](/img/structure/B2359764.png)
![3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2359765.png)
![N-(3-methoxypropyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359768.png)
![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2359769.png)
![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2359772.png)

